molecular formula C20H22N2O4 B2547337 2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide CAS No. 850905-09-8

2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2547337
CAS No.: 850905-09-8
M. Wt: 354.406
InChI Key: QJNKPVHREDOHGV-UHFFFAOYSA-N
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Description

2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide is a synthetic small molecule based on the 1,2,3,4-tetrahydroisoquinoline scaffold, a structure of significant interest in medicinal chemistry and neuropharmacology. This compound is designed for research applications, particularly in the investigation of neurological pathways and receptor systems. Compounds within this chemical class have been identified as potent orexin receptor antagonists . The orexin system is a key regulator of sleep-wake cycles, arousal, and energy homeostasis, making it a prominent target for studying sleep disorders such as insomnia and narcolepsy, as well as metabolic conditions like obesity . The molecular architecture of this acetamide derivative incorporates an ethoxyacetamide linkage, a feature shared with other biologically active tetrahydroisoquinolines that have demonstrated high affinity for orexin receptors in preclinical research . This structural characteristic is crucial for modulating the compound's interaction with target proteins and its overall pharmacological profile. As a research chemical, it serves as a valuable tool for scientists aiming to elucidate the complex signaling mechanisms of orexin receptors, characterize receptor-ligand binding kinetics, and explore potential therapeutic applications in disease models. Researchers can utilize this compound in in vitro binding assays and functional studies to assess antagonist activity and selectivity, or in in vivo models to investigate its effects on physiology and behavior. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-3-22-12-11-16-17(20(22)24)5-4-6-18(16)26-13-19(23)21-14-7-9-15(25-2)10-8-14/h4-10H,3,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNKPVHREDOHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinoline with 4-methoxyphenylacetic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Solvent recovery and recycling are also employed to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or modulate receptor activity to produce therapeutic effects.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-2-[(2-ethyl-1-oxo-tetrahydroisoquinolin-5-yl)oxy]acetamide (CAS 850905-22-5)

  • Key Differences :
    • The phenyl ring in the acetamide group has 2,4-dimethoxy substituents instead of a single 4-methoxy group.
    • Impact : Enhanced electron-donating effects may improve solubility but reduce membrane permeability compared to the target compound.
    • Molecular Weight : 384.43 g/mol (same as target compound).
  • Synthesis : Similar routes involving amide coupling and heterocyclic ring formation, but purification requires gradient chromatography due to increased polarity .

2-[[2-(4-Chlorobenzyl)-1-oxo-tetrahydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide (CAS 850906-65-9)

  • Key Differences: 4-Chlorobenzyl substitution on the tetrahydroisoquinoline and 3-methylphenyl on the acetamide. Molecular Weight: Higher due to chlorine (C26H24ClN2O3; MW: 463.94 g/mol).
  • Pharmacology : Likely exhibits different target selectivity compared to the methoxy-substituted analog .

Morpholinone-Based Acetamides (e.g., 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide)

  • Key Differences: Replaces tetrahydroisoquinoline with a morpholinone ring. Molecular Weight: 347.42 g/mol (lower than target compound).
  • Synthesis: Requires acetylation steps and base-mediated reactions, differing from tetrahydroisoquinoline synthesis .

Benzothiazole Derivatives (e.g., N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide)

  • Key Differences: Benzothiazole core instead of tetrahydroisoquinoline. Impact: The planar benzothiazole system may enhance intercalation with DNA or proteins but reduce solubility. Molecular Weight: ~356.38 g/mol (C17H16N2O3S).
  • Applications: More suited for antimicrobial or anticancer applications due to benzothiazole’s known bioactivity .

Structural and Pharmacological Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Pharmacological Traits
Target Compound Tetrahydroisoquinoline 2-Ethyl, 4-methoxyphenyl 384.43 CNS targeting, moderate lipophilicity
N-(2,4-dimethoxyphenyl)-2-[(2-ethyl-1-oxo-tetrahydroisoquinolin-5-yl)oxy]acetamide Tetrahydroisoquinoline 2-Ethyl, 2,4-dimethoxyphenyl 384.43 Enhanced solubility, reduced permeability
2-[[2-(4-Chlorobenzyl)-1-oxo-tetrahydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide Tetrahydroisoquinoline 4-Chlorobenzyl, 3-methylphenyl 463.94 Higher metabolic stability
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholinone Acetyl, 4-isopropylphenyl 347.42 Enzyme inhibition, rigid structure
N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole 6-Methoxy, 4-methoxyphenyl ~356.38 Anticancer potential

Research Findings and Trends

  • Tetrahydroisoquinoline vs. Morpholinone: Tetrahydroisoquinoline derivatives generally exhibit better CNS penetration due to moderate lipophilicity, whereas morpholinones are more suited for peripheral targets .
  • Substituent Effects :
    • Methoxy Groups : Improve solubility and π-π stacking but may reduce metabolic stability.
    • Chloro Groups : Enhance stability but limit target affinity in certain cases .
  • Synthetic Complexity: Tetrahydroisoquinoline derivatives require multi-step synthesis with careful purification, while benzothiazoles can be synthesized more efficiently .

Biological Activity

2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide is a complex organic compound notable for its unique structural features, including an isoquinoline moiety and a methoxyphenyl group. This compound has garnered attention for its potential biological activities, particularly within the realms of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is 2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide. Its molecular formula is C20H22N2O4C_{20}H_{22}N_{2}O_{4}, with a molar mass of approximately 366.40 g/mol. The structural characteristics contribute to its biological activity, making it a candidate for further research in drug development.

The biological activity of this compound may involve interactions with specific molecular targets, such as enzymes and receptors. It is hypothesized that it could inhibit certain enzymes involved in disease pathways or modulate receptor activities to exert therapeutic effects. For instance, the isoquinoline structure is known for its potential in interacting with neurotransmitter systems, which may be leveraged for neuropharmacological applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study by [source] found that derivatives of tetrahydroisoquinoline possess significant antibacterial activity against various strains of bacteria. This suggests that the compound may also have similar effects.

Anticancer Potential

The anticancer properties of isoquinoline derivatives have been well-documented. For example, studies have shown that certain isoquinoline-based compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways [source]. The specific activity of this compound in this context remains to be fully elucidated but is a promising area for future research.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of related compounds. For instance:

CompoundActivityReference
Tetrahydroisoquinoline derivativeAntibacterial[source]
Isoquinoline analogAnticancer (apoptosis induction)[source]

These studies underline the potential therapeutic applications of compounds with similar structures to this compound.

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